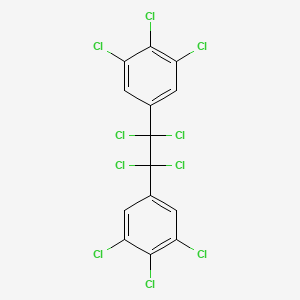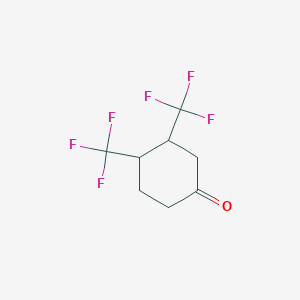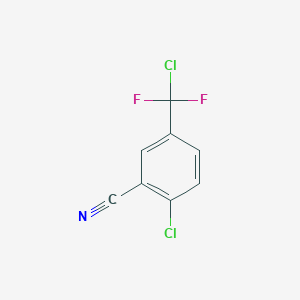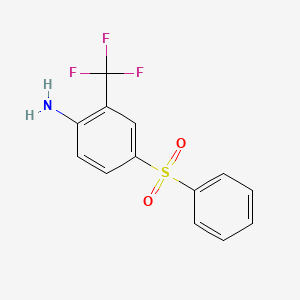
4-(Phenylsulfonyl)-2-trifluoromethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylsulfonyl)-2-trifluoromethylaniline, also known as 4-PSTFA, is an aniline derivative with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound that is used in various biochemical and physiological experiments. 4-PSTFA has been studied extensively in the fields of biochemistry, pharmacology, and toxicology. Its unique chemical structure and properties make it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
4-(Phenylsulfonyl)-2-trifluoromethylaniline has a wide range of applications in scientific research. It is used in various biochemical and physiological experiments, including those related to enzyme kinetics, protein structure and function, and cell signaling pathways. It has also been used to study the effects of drugs on the body, as well as the mechanisms of drug action. Additionally, 4-(Phenylsulfonyl)-2-trifluoromethylaniline has been used to study the pharmacokinetics of drugs and to develop targeted drug delivery systems.
Mecanismo De Acción
The mechanism of action of 4-(Phenylsulfonyl)-2-trifluoromethylaniline is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions are then responsible for the observed effects of the compound.
Biochemical and Physiological Effects
4-(Phenylsulfonyl)-2-trifluoromethylaniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. It has also been shown to inhibit the activity of certain ion channels, such as the voltage-gated potassium channel and the voltage-gated calcium channel. Additionally, 4-(Phenylsulfonyl)-2-trifluoromethylaniline has been shown to modulate the activity of certain neurotransmitters and to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Phenylsulfonyl)-2-trifluoromethylaniline has several advantages for laboratory experiments. It is water-soluble and has a low toxicity, making it safe to use in experiments. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is important to note that 4-(Phenylsulfonyl)-2-trifluoromethylaniline is a relatively new compound and its effects are not yet fully understood. Therefore, it is important to be cautious when using this compound in experiments.
Direcciones Futuras
There are a number of potential future directions for 4-(Phenylsulfonyl)-2-trifluoromethylaniline research. These include further studies into the compound’s mechanism of action, its effects on various biochemical and physiological processes, and its potential applications in drug development and delivery. Additionally, further research into the compound’s safety and toxicity profile is needed. Finally, further research into the compound’s potential therapeutic applications is warranted.
Métodos De Síntesis
4-(Phenylsulfonyl)-2-trifluoromethylaniline can be synthesized through a three-step reaction. The first step involves reacting 4-bromophenylsulfonyl chloride with 2-trifluoromethylaniline in the presence of a base, such as potassium hydroxide. The second step involves the formation of a sulfonamide by reacting the product of the first step with a secondary amine, such as 2-aminoethanol. The third and final step involves the hydrolysis of the sulfonamide to form 4-(Phenylsulfonyl)-2-trifluoromethylaniline.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)11-8-10(6-7-12(11)17)20(18,19)9-4-2-1-3-5-9/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHQIFFEFWOIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)-2-trifluoromethylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




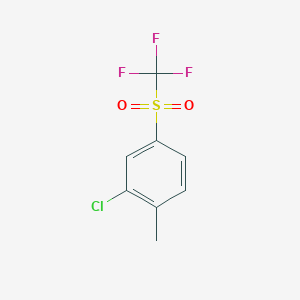
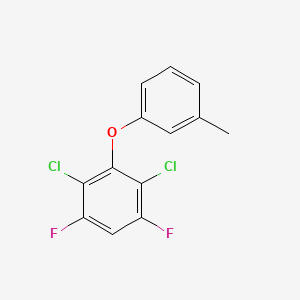
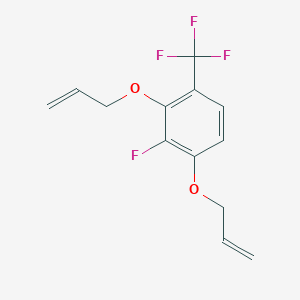
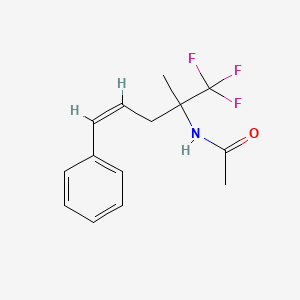
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
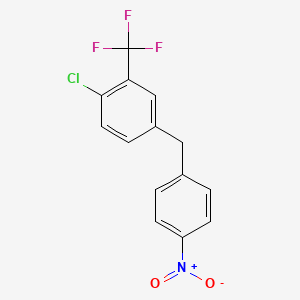
![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)
